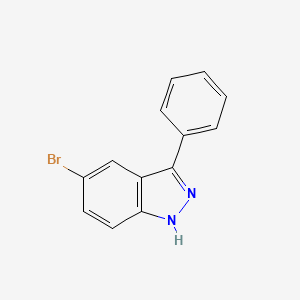

5-Bromo-3-phenyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKPVVOOWBLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347589 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-16-4 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical characteristics of 5-Bromo-3-phenyl-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and commercially successful drugs.[1][2] Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold."[2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a highly effective pharmacophore for engaging with biological targets. Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3]

This guide focuses on a key derivative, This compound . The strategic placement of a bromine atom at the C5-position and a phenyl group at the C3-position creates a molecule of significant interest. The phenyl group is a common feature in many biologically active indazoles, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This document provides a comprehensive analysis of the synthesis, physicochemical properties, and spectroscopic signature of this compound, offering field-proven insights for its application in research and development.

Synthesis and Purification: A Validated Protocol

The construction of the this compound scaffold is efficiently achieved through the cyclization of a substituted benzophenone precursor with hydrazine. This established method provides a reliable route to the target compound.

Experimental Protocol: Synthesis from (5-bromo-2-fluorophenyl)benzophenone

This protocol is based on a common synthetic route involving the reaction of a ketone with hydrazine hydrate, which acts as the nitrogen source to form the pyrazole ring.

-

Reaction Setup : To a solution of (5-bromo-2-fluorophenyl)benzophenone (1.0 equivalent) in anhydrous ethanol, add hydrazine hydrate (1.2 equivalents).[4]

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up : After the starting material is consumed, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.[4]

-

Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and ethyl acetate.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

-

Purification : The crude solid is purified by flash column chromatography on silica gel to afford pure this compound as a white solid.[4]

Causality Note: The choice of hydrazine hydrate is critical; it undergoes a condensation reaction with the ketone functionality of the benzophenone precursor, followed by an intramolecular cyclization and elimination of water and fluoride to form the stable indazole ring system. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the reaction.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 57639-16-4 | [4][5] |

| Molecular Formula | C₁₃H₉BrN₂ | [6] |

| Molecular Weight | 273.13 g/mol | [6] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 123-127 °C (for 5-Bromo-1H-indazole) | |

| Solubility | Insoluble in water | [7] |

| pKa | 13.13 ± 0.40 (Predicted for 5-Bromo-3-methyl-1H-indazole) | [8] |

Note: Experimental melting point and pKa data for the 3-phenyl derivative are not widely reported. The values provided are for structurally similar indazole compounds and serve as an estimation.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the indazole core would have distinct chemical shifts influenced by the electron-withdrawing bromine atom and the anisotropic effects of the aromatic systems. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is characteristic of acidic protons involved in hydrogen bonding.[9][10]

-

¹³C NMR : The carbon spectrum reveals the number and type of carbon atoms. The spectrum for this molecule would show multiple signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the bromine (C5) would be shifted due to the halogen's influence.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Electrospray Ionization (ESI-MS) : In positive ion mode, this compound is expected to show a prominent molecular ion peak at [M+H]⁺ = 273.[4] A characteristic isotopic pattern will be observed due to the presence of the bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive diagnostic for a mono-brominated compound.

Crystal Structure and Molecular Geometry

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides valuable insights.[11][12]

-

Planarity : The fused indazole ring system is nearly co-planar.[11][12]

-

Intermolecular Interactions : In the solid state, indazole derivatives form robust networks. The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as an acceptor. This leads to the formation of strong N-H···N hydrogen bonds, often creating inversion dimers in the crystal lattice.[11][12] Additionally, weak aromatic π–π stacking interactions between the phenyl and indazole rings contribute to the stability of the crystal packing.[11]

Applications in Drug Discovery and Chemical Biology

This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of pharmacologically active molecules.

-

Synthetic Handle for Cross-Coupling : The C5-bromo substituent is the most critical feature for synthetic utility. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13]

-

Scaffold for Kinase Inhibitors : The 1H-indazole core is a well-established hinge-binding motif for many protein kinases. The N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-phenyl group often occupies a hydrophobic pocket, while modifications at the C5-position can be used to target solvent-exposed regions, thereby enhancing potency and selectivity.

-

Intermediate for Bioactive Molecules : Its derivatives are explored as potent inhibitors of various enzymes and as ligands for receptors, finding use in the development of novel therapeutics for oncology, neurological disorders, and inflammatory diseases.[1][3][14]

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical properties. Its straightforward synthesis, combined with the strategic positioning of a versatile bromine handle and a core phenyl group, makes it an exceptionally valuable building block for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to confidently utilize this scaffold in the design and synthesis of the next generation of innovative therapeutic agents.

References

-

Facchetti, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 11010-11024. Available at: [Link]

- Supporting Information for a scientific article. (Source details not fully provided in search result).

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Wiley-VCH. (2007). Supporting Information. (Specific article details not provided in search result).

-

International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. (Specific article details not provided in search result).

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 5-Bromo-3-Methyl-1H-Indazole CAS 552331-16-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-indazole. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 5. 57639-16-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound , 95% , 57639-16-4 - CookeChem [cookechem.com]

- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 8. 5-Bromo-3-Methyl-1H-Indazole CAS 552331-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

Introduction: The Significance of the Indazole Scaffold

An In-depth Technical Guide to 5-Bromo-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets.[1][2] Indazole derivatives are rare in nature but have demonstrated a vast array of pharmacological activities in synthetic compounds, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] This has led to the development of several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib, underscoring the therapeutic relevance of this heterocyclic system.[3]

This guide focuses on a specific, highly valuable derivative: This compound (CAS Number: 57639-16-4). The strategic placement of the bromine atom at the C5-position and the phenyl group at the C3-position makes this molecule an exceptionally useful intermediate for the synthesis of complex, biologically active compounds. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the phenyl group often plays a crucial role in ligand-receptor interactions. This document provides a comprehensive overview of its properties, synthesis, characterization, and applications, grounded in established scientific literature.

Core Molecular Properties

This compound is a solid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and purification.

Chemical Structure

The molecule consists of a central indazole core with a bromine atom substituted at the 5-position of the benzene ring and a phenyl group at the 3-position of the pyrazole ring.

Caption: Chemical Structure of this compound.

Physicochemical Data

The quantitative data for this compound are summarized for easy reference.

| Property | Value | Source(s) |

| CAS Number | 57639-16-4 | [4][5][6] |

| Molecular Formula | C₁₃H₉BrN₂ | [4] |

| Molecular Weight | 273.13 g/mol | [4] |

| Appearance | White solid | [6][7] |

| Melting Point | 127-130 °C | [7] |

| Purity | Typically ≥95% | [4][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | 3-Phenyl-5-bromoindazole | [8] |

Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is most effectively achieved through the cyclization of a suitably substituted benzophenone derivative. A prevalent and reliable method involves the reaction of a (5-bromo-2-halophenyl)benzophenone with hydrazine hydrate.

Retrosynthetic Analysis & Strategy

The core principle behind the synthesis is the formation of the N-N bond and subsequent cyclization to create the pyrazole ring. The most logical precursor is a 2-halobenzophenone, where the halogen acts as a leaving group upon nucleophilic attack by hydrazine, followed by intramolecular condensation.

Caption: Retrosynthetic pathway for this compound.

The key starting material, (5-bromo-2-fluorophenyl)benzophenone, can be prepared from 2-amino-5-bromobenzophenone via a Sandmeyer reaction.[10][11] 2-Amino-5-bromobenzophenone itself is a versatile building block used in the synthesis of various pharmaceuticals, including benzodiazepines.[10][12]

Detailed Experimental Protocol

The following protocol describes the synthesis of this compound from (5-bromo-2-fluorophenyl)benzophenone, a method noted for its efficiency.[6]

Reaction: (5-bromo-2-fluorophenyl)benzophenone + Hydrazine hydrate → this compound

Materials:

-

(5-bromo-2-fluorophenyl)benzophenone

-

Hydrazine hydrate (85% or similar)

-

Anhydrous Ethanol

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve (5-bromo-2-fluorophenyl)benzophenone (e.g., 3.5 mmol, 1.0 eq) in anhydrous ethanol (4 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (4.2 mmol, 1.2 eq) to the solution.[6]

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.

-

Cooling & Stirring: After the reflux period, allow the reaction to cool to room temperature and continue stirring for an additional 18 hours.[6]

-

Solvent Removal: Once the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in a mixture of water and ethyl acetate for liquid-liquid extraction.[6]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to afford this compound as a white solid.[6]

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is monitored chromatographically. The identity and purity of the final product are confirmed through melting point analysis and spectroscopic methods (NMR, MS), which must match the data reported in the literature.[6][7]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data below are consistent with the structure of this compound.

| Analysis Type | Observed Data | Source(s) |

| ¹H NMR | δ (ppm) in CD₃COCD₃: 12.57 (br, 1H, NH), 8.27 (d, J=1.0 Hz, 1H), 8.04 (d, J=7.4 Hz, 2H), 7.63-7.61 (m, 1H), 7.56-7.51 (m, 3H), 7.44-7.42 (m, 1H). | [7] |

| ¹³C NMR | δ (ppm) in CD₃COCD₃ (100 MHz): Data available in source. | [7] |

| Mass Spec (LRMS) | (EI, m/z): 272/274 (M+), 192, 166, 139, 77. The isotopic pattern of M+ and M+2 confirms the presence of one bromine atom. | [7] |

| Mass Spec (HRMS) | Calculated and found values for C₁₃H₁₀BrN₂ are available in source. | [7] |

| Infrared (IR) | (film, cm⁻¹): 1478, 912, 787, 774, 698. | [7] |

Expert Interpretation: The ¹H NMR spectrum clearly shows the characteristic broad singlet for the N-H proton at ~12.57 ppm. The aromatic region displays signals corresponding to both the substituted indazole ring system and the C3-phenyl group. The mass spectrum provides the correct molecular ion peak with the distinctive isotopic signature of a monobrominated compound.[7]

Reactivity and Applications in Drug Discovery

This compound is not merely a final product but a versatile intermediate for generating libraries of novel compounds for drug discovery screening. Its reactivity is dominated by two key sites: the N-H of the pyrazole ring and the C5-bromine atom.

N-Alkylation/Arylation

The indazole nitrogen can be readily alkylated or arylated to produce N1 and N2 substituted regioisomers. The choice of base and electrophile can influence the regioselectivity of this reaction. This functionalization is critical as N-substitution can significantly impact a molecule's biological activity and pharmacokinetic properties, such as cell permeability and metabolic stability.[13]

C5-Position Functionalization via Cross-Coupling

The bromine atom at the C5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[13] This allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups.[13] The ability to diversify this position is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to optimize ligand binding and potency. Indazole derivatives bearing aryl groups at the C5 or C6 position have been identified as potent and selective modulators of various biological targets.[13]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. This compound , 95% , 57639-16-4 - CookeChem [cookechem.com]

- 5. This compound | 57639-16-4 [amp.chemicalbook.com]

- 6. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. aksci.com [aksci.com]

- 9. This compound|CAS 57639-16-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Structural Integrity in Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-phenyl-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole exhibit a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] this compound (CAS No. 57639-16-4) is a key intermediate and a molecular building block in the synthesis of such high-value compounds.[5] Its precise molecular architecture—the specific arrangement of its phenyl and bromo substituents on the indazole core—is fundamental to its reactivity and its utility in the development of novel therapeutics.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require absolute confidence in the identity and integrity of their molecular assets.

Part 1: Foundational Analysis: Molecular Formula and Halogen Confirmation via Mass Spectrometry

Expertise & Causality: Our analytical journey begins with High-Resolution Mass Spectrometry (HRMS). This is a deliberate first step. Before investing significant time in complex NMR analysis, we must confirm the most fundamental attributes: the molecular weight and the elemental formula. For a halogenated compound like this compound, HRMS offers a unique and powerful validation checkpoint—the characteristic isotopic signature of bromine.

The natural abundance of bromine isotopes (79Br at ~50.5% and 81Br at ~49.5%) results in a distinctive molecular ion cluster where the M+ and M+2 peaks appear in an approximate 1:1 ratio.[6][7] Observing this pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule, providing an immediate layer of trustworthiness to the preliminary identification.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 0.1 mg of this compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used for analysis.

-

Ionization Mode: The analysis is conducted in positive ion mode to generate the protonated molecule, [M+H]+.

-

Data Acquisition: Data is acquired over a mass range of m/z 100-500. The instrument is calibrated using a known standard to ensure high mass accuracy (< 5 ppm).

-

Analysis: The resulting spectrum is analyzed for the exact mass of the monoisotopic peak and the characteristic isotopic pattern of the molecular ion cluster.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value | Rationale & Significance |

| Molecular Formula | C13H9BrN2 | The fundamental composition of the target molecule. |

| Exact Mass [M] | 271.9953 u (79Br) | Calculated theoretical mass for the most abundant isotopes. |

| Observed Ion [M+H]+ | m/z 272.9925 (79Br) | Confirms the molecular weight of the primary species.[5] |

| Observed Ion [M+H+2]+ | m/z 274.9904 (81Br) | The critical confirmation peak for bromine's heavier isotope. |

| Isotopic Peak Ratio | ~1:1 | A definitive signature for the presence of one bromine atom.[6][8] |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for HRMS analysis of this compound.

Part 2: Unraveling Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy becomes our primary tool for mapping the atomic connectivity. A single NMR experiment is insufficient; a suite of 1D (1H, 13C) and 2D (HSQC, HMBC) experiments is required for an unimpeachable assignment. 1H NMR provides information on the chemical environment and proximity of protons, while 13C NMR reveals the carbon skeleton. The true power, however, lies in 2D correlation spectroscopy. The Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) correlations, which are indispensable for piecing together the molecular puzzle, especially for connecting the phenyl substituent to the C3 position of the indazole core.[9][10]

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6), and transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) spectrometer is used.

-

1D Spectra Acquisition:

-

1H NMR: A standard pulse sequence is used. The spectral width is set from -2 to 12 ppm.

-

13C NMR: A proton-decoupled pulse sequence is used. The spectral width is set from 0 to 200 ppm.

-

-

2D Spectra Acquisition:

Data Presentation: Predicted NMR Assignments

The following table summarizes the predicted chemical shifts and key correlations for this compound. These predictions are based on established principles of NMR and data from analogous structures.[13][14][15]

| Position | Predicted 1H δ (ppm), Multiplicity, J (Hz) | Predicted 13C δ (ppm) | Key HMBC Correlations (1H → 13C) |

| 1 (N-H) | ~10.5 (broad singlet) | - | C3, C7a |

| 3 | - | ~145 | - |

| 3a | - | ~122 | - |

| 4 | ~7.8 (d, J ≈ 8.8) | ~123 | C3, C5, C7a |

| 5 | - | ~115 | - |

| 6 | ~7.3 (dd, J ≈ 8.8, 1.9) | ~129 | C4, C7a |

| 7 | ~7.6 (d, J ≈ 1.9) | ~113 | C3a, C5 |

| 7a | - | ~141 | - |

| 1' (Ph) | - | ~132 | - |

| 2', 6' (Ph) | ~7.9 (m) | ~128 | C3, C4' |

| 3', 5' (Ph) | ~7.5 (m) | ~129 | C1', C5' / C1', C3' |

| 4' (Ph) | ~7.4 (m) | ~127 | C2', C6' |

Visualization: Integrated NMR Analysis Workflow

Caption: The synergistic workflow for NMR-based structure elucidation.

Part 3: Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination in the solid state.[16] It provides a definitive, three-dimensional map of electron density from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.[17] This technique serves as the ultimate arbiter, validating the connectivity deduced from NMR and providing insights into the molecule's solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals are grown. A common and effective method is the slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[16]

-

Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and then refined to generate the final atomic coordinates and structural parameters.

Data Presentation: Expected Crystallographic Data Summary

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P21/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the fundamental repeating unit of the crystal. |

| Final R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental data. A low value indicates a high-quality refinement. |

| Molecular Structure | 3D Atomic Coordinates | Provides definitive proof of the C5-Bromo and C3-phenyl substitution pattern and the planarity of the indazole ring. |

Visualization: X-ray Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion: A Triad of Techniques for Unimpeachable Structural Integrity

References

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

- Claramunt, R. M., et al. (2008). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. [Link]

-

Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 22-51. [Link]

-

Supporting Information for a Wiley-VCH publication. (2007). General Information on NMR and synthesis. [Link]

- Khmel'nitskii, R. A., et al. (1982). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 51(4), 394-406.

-

Chen, C-Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(24), 6430–6433. [Link]

-

da Silva, A. L., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 2901-2909. [Link]

-

Navarrete-Vázquez, G., et al. (2013). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 18(5), 5595-5608. [Link]

-

Falcinelli, S. D., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(10), 2697. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]

-

ResearchGate. (n.d.). Structure of our indazole derivatives. [Link]

-

ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]

-

ResearchGate. (n.d.). Significant bioactive indazole scaffolds. [Link]

-

Wang, Y., et al. (2020). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

-

Chemistry LibreTexts. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 444. [Link]

-

Reynolds, W. F., & Burns, D. C. (2012). Getting the Most Out of HSQC and HMBC Spectra. Annual Reports on NMR Spectroscopy, 76, 1-21. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. researchgate.net [researchgate.net]

- 11. Getting the Most Out of HSQC and HMBC Spectra [ouci.dntb.gov.ua]

- 12. youtube.com [youtube.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

Spectroscopic Characterization of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide

Introduction

5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-value applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

This document is structured to provide not just the data, but the scientific rationale behind the spectral interpretations. We will delve into the nuances of how the specific arrangement of atoms and functional groups in this compound gives rise to its unique spectral fingerprint. For drug development professionals and researchers, this guide aims to serve as a practical reference for both data interpretation and experimental design.

Workflow for Spectroscopic Analysis

A comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity and purity confirmation.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Data: The following ¹H NMR data has been reported for this compound.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.57 | Broad Singlet | 1H | N-H (indazole) |

| 8.27 | Doublet (d) | 1H | H-4 |

| 8.04 | Doublet (d) | 2H | H-2', H-6' (ortho-phenyl) |

| 7.63-7.61 | Multiplet (m) | 1H | H-6 |

| 7.56-7.51 | Multiplet (m) | 3H | H-3', H-4', H-5' (meta, para-phenyl) |

| 7.44-7.42 | Multiplet (m) | 1H | H-7 |

Solvent: Acetone-d₆

Interpretation and Expertise:

-

N-H Proton (δ ~12.57): The broad signal at a very high chemical shift is characteristic of the acidic N-H proton of the indazole ring. Its broadness is a result of chemical exchange and quadrupolar relaxation. In many cases, this peak can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Aromatic Protons: The protons on the indazole and phenyl rings appear in the expected aromatic region (δ 7.0-8.5).

-

H-4 (δ 8.27): This proton is the most downfield of the indazole ring protons. Its deshielding is due to the anisotropic effect of the adjacent nitrogen atom and its position ortho to the bromine atom.

-

Phenyl Protons (δ 8.04, 7.56-7.51): The protons on the C-3 phenyl group give rise to two sets of signals. The two ortho protons (H-2', H-6') are typically the most deshielded due to their proximity to the indazole ring system. The meta and para protons appear as a complex multiplet further upfield.

-

H-6 and H-7 (δ 7.63-7.42): These protons on the bromo-substituted ring are assigned based on their expected splitting patterns and comparison with related structures.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Note: As of this writing, a complete, experimentally verified ¹³C NMR dataset for this compound is not available in peer-reviewed literature. However, based on data for structurally similar compounds like 5-Chloro-3-phenyl-1H-indazole[1], we can predict the approximate chemical shifts. The substitution of chlorine with bromine is expected to cause minor shifts, primarily for the carbon directly attached to the halogen (C-5).

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~145 | C-3 | Attached to two nitrogen atoms and a phenyl group. |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~132 | C-1' | Quaternary phenyl carbon attached to the indazole ring. |

| ~129 | C-3', C-5' | Meta carbons of the phenyl ring. |

| ~128 | C-4' | Para carbon of the phenyl ring. |

| ~127 | C-2', C-6' | Ortho carbons of the phenyl ring. |

| ~127 | C-6 | Carbon atom ortho to the bromine. |

| ~122 | C-4 | Carbon atom meta to the bromine. |

| ~120 | C-3a | Quaternary carbon at the ring junction. |

| ~115 | C-5 | Carbon directly attached to bromine (ipso-carbon). |

| ~111 | C-7 | Carbon atom para to the bromine. |

-

Causality of Chemical Shifts: The chemical shifts are governed by the hybridization and electronic environment of each carbon. Carbons in the aromatic rings are found between δ 110-150 ppm. The C-Br bond will have a notable effect on C-5, and its chemical shift is a key indicator of successful bromination. The quaternary carbons (C-3, C-3a, C-7a, C-1') are typically identified by their lower intensity in a standard broadband-decoupled spectrum and can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Data: Key IR absorption bands reported for this compound are as follows:[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching vibrations |

| 1478 | Strong | Aromatic ring skeletal vibrations |

| 912 | Medium | C-H out-of-plane bending |

| 787, 774 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

| 698 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

| ~600-500 | Weak-Medium | C-Br stretch |

Interpretation and Expertise:

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch, although this is not explicitly listed in the provided partial data. Its absence in the provided list might be due to its broad nature or the specific reporting format of the source.

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbons are sp² hybridized, confirming the presence of aromatic rings.

-

Ring Skeletal Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching and bending of the carbon-carbon and carbon-nitrogen double bonds within the indazole and phenyl rings. The peak at 1478 cm⁻¹ is a strong indicator of the aromatic system.[1]

-

C-H Out-of-Plane Bending: The strong absorptions below 900 cm⁻¹ are highly diagnostic for the substitution patterns on the aromatic rings. The band at 698 cm⁻¹ is characteristic of a monosubstituted phenyl group, while the bands at 774 and 787 cm⁻¹ are consistent with the substitution pattern on the indazole ring.[1]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. This region can often have multiple peaks, making definitive assignment challenging without computational support.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Formula: C₁₃H₉BrN₂

-

Molecular Weight: 272.00 g/mol (for ⁷⁹Br) and 274.00 g/mol (for ⁸¹Br)

-

Exact Mass: 271.9953 (for C₁₃H₉⁷⁹BrN₂)

Interpretation and Expertise:

-

Molecular Ion Peak: The key feature to look for in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 272 and 274). This "isotopic signature" is a definitive confirmation of the presence of a single bromine atom in the molecule.

-

[M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as the protonated molecule, [M+H]⁺. A mass spectrometry analysis has indicated a molecular ion peak of [M+H]⁺ = 273.[2] This corresponds to the protonated species containing the ⁷⁹Br isotope. The corresponding peak for the ⁸¹Br isotope would be expected at m/z 275.

-

Fragmentation Pattern: While detailed fragmentation data is not published, a plausible fragmentation pathway in Electron Ionization (EI) MS would involve the loss of stable molecules or radicals. Key expected fragments include:

-

Loss of Br•: A peak at m/z 193 (M - Br) corresponding to the [C₁₃H₉N₂]⁺ fragment.

-

Loss of N₂: A peak corresponding to the loss of a neutral nitrogen molecule from the indazole ring.

-

Phenyl Cation: A fragment at m/z 77 corresponding to the [C₆H₅]⁺ cation.

-

Experimental Protocol for Mass Spectrometry (ESI-TOF MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating framework for the structural characterization of this compound. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR (once experimentally obtained) will fully elucidate the carbon skeleton. IR spectroscopy provides a rapid confirmation of the key functional groups and aromatic nature of the compound. Finally, high-resolution mass spectrometry unequivocally determines the molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. The protocols and interpretations laid out in this guide provide a comprehensive approach for any researcher or scientist working with this, or structurally related, compounds.

References

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. [Link]

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Indazole Derivatives

Introduction

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in a multitude of synthetic compounds that exhibit a wide array of pharmacological activities.[1][2] While rarely occurring in nature, the versatility of the indazole core allows for substitutions at various positions, leading to a diverse chemical space and a broad spectrum of biological effects.[1][3] This guide provides a comprehensive technical overview of the significant biological activities of indazole derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. We will delve into key therapeutic areas where indazole derivatives have made a significant impact, including oncology, inflammation, and infectious diseases.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds receiving FDA approval and many more in various stages of clinical development.[4][5] Their efficacy stems from their ability to modulate a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Tyrosine Kinase Inhibition: A Dominant Anticancer Strategy

A significant number of indazole-based anticancer drugs function as tyrosine kinase inhibitors (TKIs). These enzymes play a critical role in cell signaling pathways that, when dysregulated, can drive tumor growth and angiogenesis.

Pazopanib , a multi-targeted TKI, is a prime example. It effectively inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[6][7][8] This broad-spectrum inhibition disrupts the signaling cascades that promote angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[6][7] Pazopanib is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[7][8]

Axitinib is another potent and selective inhibitor of VEGFRs 1, 2, and 3.[9] Its targeted action against these receptors makes it a valuable therapeutic option for patients with advanced renal cell carcinoma who have not responded to other treatments.[9] Clinical trials have demonstrated its efficacy in extending progression-free survival.[10][11]

The mechanism of action for these TKIs generally involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways.

Caption: Anti-inflammatory Mechanism of Indazole Derivatives.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives is typically assessed using a combination of in vivo and in vitro models.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and well-established model for evaluating acute inflammation. [12] Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Compound Administration: The test indazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Inflammation: A subcutaneous injection of carrageenan (a phlogistic agent) is administered into the sub-plantar region of the rat's hind paw. [12]4. Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Assays

-

COX Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Cytokine Release Assay: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of TNF-α and IL-1β in the cell supernatant are then quantified using ELISA. [13]

III. Antimicrobial Activity: A Broad Spectrum of Action

Indazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa. [2][14]

Antibacterial Activity

The antibacterial effects of indazole derivatives are often attributed to the inhibition of essential bacterial enzymes.

Faropenem , a penem antibiotic, contains a core structure that can be considered a derivative of a saturated indazole. It functions by inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). [15][16][17]This disruption of peptidoglycan cross-linking leads to cell lysis and bacterial death. [15][18]Faropenem exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria. [17][19] Other indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, making it an attractive target for novel antibacterial agents. [20]

Antifungal and Antiprotozoal Activities

Certain 2H-indazole derivatives have shown significant in vitro activity against fungal species like Candida albicans and Candida glabrata. [14]Furthermore, some derivatives have exhibited potent antiprotozoal activity against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being more potent than the standard drug metronidazole. [14][21]

IV. Other Notable Biological Activities

The therapeutic potential of indazole derivatives extends beyond the major areas discussed above.

-

Antiemetic Activity: Granisetron is a selective 5-HT3 receptor antagonist. [22][23]It exerts its antiemetic effects by blocking serotonin receptors both in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain, making it effective in preventing nausea and vomiting associated with chemotherapy and radiotherapy. [22][24][25]

-

Lipid-Lowering Activity: Bezafibrate , a fibrate drug, acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs). [26][27]Activation of PPARs leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, making it useful in the management of hyperlipidemia. [26][28]

-

Neuroprotective and Cardioprotective Effects: Emerging research suggests that some indazole derivatives may possess neuroprotective and cardioprotective properties, although these areas are less explored compared to their anticancer and anti-inflammatory activities. [3][29]

V. Synthesis of Bioactive Indazole Derivatives

The synthesis of diverse indazole derivatives is crucial for exploring their structure-activity relationships and developing new therapeutic agents. Various synthetic methodologies have been developed to construct the indazole core and introduce different functional groups.

A common approach involves the cyclization of ortho-substituted anilines. For instance, the Cadogan reaction can be used to synthesize 2-phenyl-2H-indazoles through the reductive cyclization of 2-nitroazobenzenes. [14]Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are frequently employed to introduce aryl or other substituents at specific positions of the indazole ring, allowing for the creation of a wide range of analogues for biological evaluation. [14][20]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 7. Pazopanib - Wikipedia [en.wikipedia.org]

- 8. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. INLYTA® (axitinib) Clinical Trial Results | Safety Info [inlyta.com]

- 11. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 17. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is Faropenem used for? [synapse.patsnap.com]

- 20. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnrjournal.com [pnrjournal.com]

- 22. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 24. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 26. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 27. Bezafibrate - Wikipedia [en.wikipedia.org]

- 28. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, yet promising, derivative: 5-Bromo-3-phenyl-1H-indazole. While direct extensive research on this particular molecule is emerging, this document will synthesize the current understanding of its chemical properties, potential therapeutic applications, and the broader context of closely related 5-bromo-indazole analogues. This guide will serve as a comprehensive resource for researchers and drug development professionals, providing insights into its synthesis, potential mechanisms of action, and robust protocols for its evaluation.

Introduction: The Indazole Scaffold in Oncology and Beyond

Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anti-cancer properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[4] The 1H-indazole structure is a bioisostere of indole, enabling it to interact with a variety of biological targets, particularly the ATP-binding pocket of protein kinases.[1] The introduction of a bromine atom at the 5-position and a phenyl group at the 3-position of the indazole ring, as in this compound, offers unique electronic and steric properties that can be exploited for targeted drug design. The bromine atom, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrN₂ | [6] |

| Molecular Weight | 273.13 g/mol | [6] |

| Appearance | Solid (powder) | |

| Melting Point | 123-127 °C | |

| InChI Key | STVHMYNPQCLUNJ-UHFFFAOYSA-N |

Potential Therapeutic Applications & Mechanism of Action

While direct studies on this compound are limited, the extensive research on its structural analogues provides a strong basis for predicting its therapeutic potential, primarily in the realm of oncology.

Anticancer Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] Derivatives of 5-bromo-1H-indazole have shown significant potential as anticancer agents. For example, a series of 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, exhibited promising inhibitory effects against various cancer cell lines, including chronic myeloid leukemia (K562).[8]

The proposed mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. The indazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. The phenyl group at the C3 position can extend into a hydrophobic pocket, contributing to the binding affinity and selectivity of the compound. The bromine at the C5 position can influence the electronic properties of the ring system and potentially form halogen bonds with the protein target.

Hypothesized Kinase Inhibition Pathway

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Materials:

-

4-Bromo-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Benzaldehyde

-

A suitable solvent (e.g., acetic acid, ethanol)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Diazotization: Dissolve 4-Bromo-2-methylaniline in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the low temperature.

-

Coupling: To the diazonium salt solution, add benzaldehyde.

-

Cyclization: The reaction mixture is then heated, leading to the cyclization and formation of the indazole ring. The exact conditions (temperature, reaction time) will need to be optimized.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel.

Characterization: The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro and In Vivo Evaluation: A Methodological Framework

To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo assays are essential.

In Vitro Assays

| Assay Type | Purpose | Key Parameters |

| Cell Proliferation Assay (e.g., MTT, SRB) | To determine the cytotoxic effect on various cancer cell lines. | IC₅₀ (half-maximal inhibitory concentration) |

| Kinase Inhibition Assay | To identify specific kinase targets and quantify inhibitory potency. | IC₅₀ or Kᵢ (inhibition constant) |

| Cell Cycle Analysis (Flow Cytometry) | To investigate the effect on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases |

| Apoptosis Assay (e.g., Annexin V/PI staining) | To determine if the compound induces programmed cell death. | Percentage of apoptotic and necrotic cells |

In Vivo Studies

Should in vitro studies yield promising results, subsequent in vivo evaluation in animal models is warranted.

-

Xenograft Models: Human cancer cells are implanted in immunocompromised mice to assess the anti-tumor efficacy of the compound.

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Toxicology Studies: To evaluate the safety profile and determine the maximum tolerated dose (MTD).

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While further direct investigation is required to fully elucidate its biological activity and mechanism of action, the wealth of data on related 5-bromo-indazole derivatives provides a strong rationale for its continued exploration. Future research should focus on:

-

Systematic evaluation of its anti-proliferative activity against a broad panel of cancer cell lines.

-

Identification of its specific molecular targets through kinome screening and other target identification platforms.

-

Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues to optimize potency and selectivity.

This technical guide provides a foundational framework for researchers to embark on the investigation of this compound. By leveraging the insights and methodologies presented herein, the scientific community can unlock the full therapeutic potential of this intriguing molecule.

References

- Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

- Application of 1-(5-bromo-1H-indazol-3-yl)

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

- development of 1h-indazole derivatives as anti-inflammatory agents using comput

-

Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]

- Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed.

- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats.

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

- 5-bromo-1h-indazole. Sigma-Aldrich.

- Indazole-based antiinflammatory and analgesic drugs.

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology. [Link]

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

- Synthesis routes of 5-bromo-1H-indazole. Benchchem.

- 5-Bromo-1-methyl-1H-indazol-3-amine. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Value of 5-Bromo-3-phenyl-1H-indazole in Modern Drug Discovery: A Technical Guide

Abstract

The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Within this esteemed class of heterocycles, 5-bromo-3-phenyl-1H-indazole has emerged as a particularly valuable building block for the development of novel therapeutics. The strategic placement of a bromine atom at the 5-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This feature, combined with the phenyl group at the 3-position, provides a foundational structure for library synthesis and the systematic exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives, with a particular focus on their applications in oncology and kinase inhibition. This document is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.

Introduction: The Indazole Scaffold and the Significance of this compound

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of profound interest in pharmaceutical research. Their structural resemblance to endogenous purines allows them to function as effective mimics, enabling interaction with a wide range of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[1] The indazole core is present in several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, underscoring its clinical relevance.[2]

The subject of this guide, this compound, distinguishes itself through two key structural features:

-

The 3-Phenyl Group: This bulky aromatic substituent can engage in crucial π-π stacking and hydrophobic interactions within the binding sites of target proteins, often contributing significantly to binding affinity and selectivity.

-

The 5-Bromo Substituent: The bromine atom is not merely a passive substituent. It serves as a highly versatile synthetic handle, enabling the introduction of a diverse array of chemical moieties through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction.[3] This capability is instrumental in fine-tuning the pharmacological profile of lead compounds, including their potency, selectivity, and pharmacokinetic properties.

This guide will delve into the synthetic pathways to access this core structure, explore its known biological activities, and present a systematic analysis of the structure-activity relationships of its derivatives.

Synthesis of this compound: A Proposed Pathway

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in a single source, a logical and efficient synthetic route can be constructed based on established organic chemistry principles and published methodologies for related compounds. The proposed synthesis commences with the readily available starting material, 2-amino-5-bromobenzophenone.

The overall synthetic workflow can be visualized as follows:

Sources

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities. This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a key structural motif in numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1] The inherent drug-like properties of the indazole core have led to the development of several successful kinase inhibitors, including Pazopanib and Axitinib, which target signaling pathways crucial in cancer progression. The strategic functionalization of the indazole ring is a key aspect of developing novel therapeutics, and 5-Bromo-3-phenyl-1H-indazole represents a valuable intermediate in this endeavor. The bromine atom at the 5-position provides a chemically reactive site, particularly for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore a wide chemical space and modulate biological activity.[2] This guide provides a comprehensive overview of the safe handling, chemical properties, and synthetic considerations for this compound, empowering researchers to utilize this versatile building block effectively and safely.

Chemical and Physical Properties